2-Bromo-4-methoxy-1-nitrobenzene

Nucleophilic Aromatic Substitution Reaction Kinetics Electron-Withdrawing Group Effects

Researchers requiring precise regiochemistry in SNAr-based library synthesis face isomer-dependent reactivity risks. 2-Bromo-4-methoxy-1-nitrobenzene (CAS 98447-30-4) resolves this with its defined 1,2,4-substitution pattern, enabling selective bromide displacement under mild conditions. • Ortho-nitro activation ensures predictable SNAr at the bromine site • Subsequent nitro reduction yields versatile aniline intermediates • Consistent 98% purity batch-to-batch supports reproducible SAR campaigns Multiple pack sizes available from BenchChem with global logistics.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 98447-30-4
Cat. No. B183246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxy-1-nitrobenzene
CAS98447-30-4
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
InChIKeyRYKPDLZQIABTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methoxy-1-nitrobenzene: Key Specifications


2-Bromo-4-methoxy-1-nitrobenzene (CAS 98447-30-4) is a polysubstituted aromatic compound that belongs to the halogenated nitroarene and anisole derivative classes . It is a yellow crystalline solid at room temperature with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . Its structure features a benzene ring with three key functional groups in a specific 1,2,4-relationship: a bromine atom, a methoxy (-OCH3) group, and a nitro (-NO2) group. This arrangement creates a unique electronic and steric environment, with the strong electron-withdrawing nitro group deactivating the ring towards electrophilic attack while activating it towards nucleophilic substitution . The compound serves primarily as a strategic synthetic intermediate, with its reactivity profile enabling its use in constructing more complex molecules for pharmaceutical and agrochemical research .

Workflow Strategic synthetic intermediate for pharmaceutical and agrochemical research
Selection 1,2,4-substitution pattern supports sequential functionalization strategies
Context Halogenated nitroarene building block for constructing complex molecular scaffolds

2-Bromo-4-methoxy-1-nitrobenzene: Why Substitution Fails


2-Bromo-4-methoxy-1-nitrobenzene cannot be interchanged with its closest analogs due to the profound impact of substituent positioning on reactivity. In polysubstituted aromatics, the electronic and steric interplay between functional groups dictates both the feasibility and outcome of subsequent chemical transformations. The precise 1,2,4-arrangement of the bromo, methoxy, and nitro groups in this compound establishes a unique electronic environment that directly influences the chemoselectivity of reactions at the bromine site, the nitro group, and the ring itself . Attempts to substitute this compound with isomers like 4-bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1) [1] or analogs like 2-bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4) [2] will inevitably alter reaction pathways, intermediate stability, and final product outcomes. For procurement purposes, this means that selecting the specific isomer is not a matter of interchangeable building blocks but a critical decision point for ensuring synthetic route reproducibility and yield optimization.

Target compound 2-Bromo-4-methoxy-1-nitrobenzene (1,2,4-arrangement)
May shift with isomer 4-Bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1) alters SNAr activation and EAS directing effects.
Target compound Ortho-nitro activates bromine and reinforces EAS regioselectivity.
May shift with analog 2-Bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4) creates conflicting directing effects, reducing product purity.
Target compound Preserves C-Br bond during nitro reduction.
May shift with para-isomer Para-substituted isomers may undergo competing reductive dehalogenation, limiting iterative coupling utility.

2-Bromo-4-methoxy-1-nitrobenzene: Reactivity Differentiation


Enhanced SNAr via Ortho-Nitro Activation

The rate of nucleophilic aromatic substitution (SNAr) at the bromine site is significantly enhanced in 2-bromo-4-methoxy-1-nitrobenzene compared to its isomer 4-bromo-2-methoxy-1-nitrobenzene. This is due to the strong electron-withdrawing nitro group being positioned ortho to the bromine atom, which stabilizes the negatively charged Meisenheimer complex intermediate during the addition-elimination mechanism. In contrast, the nitro group in 4-bromo-2-methoxy-1-nitrobenzene is para to the bromine, resulting in less effective stabilization and a slower reaction rate.

Enhanced SNAr via Ortho-Nitro Activation
Class-level inference
Significant rate enhancement compared to para-nitro isomer
Supports chemoselective bromine displacement pathway.
Reactivity difference based on Meisenheimer complex stabilization principles.
Nucleophilic Aromatic Substitution Reaction Kinetics Electron-Withdrawing Group Effects

EAS Regioselectivity: Reinforced Directing Effects

In electrophilic aromatic substitution (EAS), 2-bromo-4-methoxy-1-nitrobenzene exhibits a specific and predictable regioselectivity profile dictated by the competing directing effects of its substituents. The methoxy group is a strong ortho/para-director and activator, while the nitro group is a strong meta-director and deactivator. In this 1,2,4-arrangement, both substituents direct an incoming electrophile to the position ortho to the methoxy group (C-5) and meta to the nitro group. This results in a single, reinforced directing effect, leading to high regioselectivity. In contrast, the isomer 2-bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4) would have its directing effects in conflict, leading to a mixture of regioisomeric products. [1]

EAS Regioselectivity: Reinforced Directing Effects
Class-level inference
Single major product predicted via reinforced C-5 substitution
Lowers purification burden in downstream electrophilic steps.
Comparator 2-bromo-1-methoxy-4-nitrobenzene yields regioisomeric mixtures.
Electrophilic Aromatic Substitution Regioselectivity Directing Group Effects

Selective Nitro Reduction Over Dehalogenation

The ortho-bromo nitroarene motif in 2-bromo-4-methoxy-1-nitrobenzene allows for the selective reduction of the nitro group to an amine while retaining the valuable bromine handle for further functionalization. This chemoselectivity is well-documented for similar ortho-substituted nitroarenes and stands in contrast to para-substituted analogs, which can be more prone to reductive dehalogenation under certain catalytic hydrogenation conditions. The ortho-nitro group exerts a steric and electronic influence that can shield the C-Br bond, preserving it during the reduction step. This selectivity is a key differentiator for building complex molecules via iterative cross-coupling strategies. [1]

Selective Nitro Reduction Over Dehalogenation
Class-level inference
Higher yield of bromoaniline intermediate
Preserves aryl bromide handle for iterative cross-coupling.
Ortho-bromo motif may shield C-Br bond during hydrogenation; data to verify.
Chemoselective Reduction Nitroarene Reduction Halogen Retention

Key Intermediate in Patented Drug Syntheses

2-Bromo-4-methoxy-1-nitrobenzene (referred to as 2-bromo-4-nitro-anisole) has been explicitly demonstrated as a crucial building block in the synthesis of spiro-piperidine derivatives, a class of compounds with therapeutic potential. The patent literature, specifically EP 0912579 and US 6071928, details a multi-step synthesis where this compound is first reduced to its corresponding amine, further derivatized, and then employed in a palladium-catalyzed cross-coupling reaction to construct a complex oxaazaspirodecene scaffold. This establishes its validated role in a real-world drug discovery program. [1]

Key Intermediate in Patented Drug Syntheses
Head-to-head
Documented route to spiro-piperidine derivatives (EP 0912579, US 6071928)
Validated synthetic utility in medicinal chemistry campaigns.
Supports procurement for spirocyclic and related constrained amine targets.
Pharmaceutical Intermediate Drug Synthesis Spiropiperidine Derivatives

2-Bromo-4-methoxy-1-nitrobenzene: Key Applications


Sequential SNAr and Nitro Functionalization

This scenario capitalizes on the compound's enhanced SNAr reactivity. A user can first selectively displace the ortho-nitro-activated bromine atom with a diverse set of nucleophiles (e.g., amines, alkoxides) to introduce a new functional group. Following this, the nitro group can be reduced to an amine, opening up further derivatization possibilities such as diazotization/Sandmeyer reactions or amide bond formation. This two-step sequence allows for the rapid generation of complex, polysubstituted aromatic scaffolds.

Iterative Cross-Coupling Building Block

The compound's ability to undergo selective nitro reduction while retaining the aryl bromide moiety is critical for this application. The resulting 2-bromo-4-methoxyaniline can be employed in a Suzuki-Miyaura cross-coupling reaction, using the bromine atom as a handle to attach aryl or heteroaryl groups. This iterative approach enables the convergent synthesis of biaryl-containing pharmaceuticals and materials. The ortho relationship of the functional groups in the final product may also impart unique conformational or binding properties.

Synthesis of Ortho-Substituted Aniline Derivatives

Directly building upon the evidence from patent literature, this compound is ideally suited for medicinal chemistry programs targeting spirocyclic or other conformationally constrained amines. The reduction of the nitro group provides a primary aromatic amine, which can then be alkylated, acylated, or incorporated into heterocyclic rings. The presence of the ortho-bromo substituent on the resulting aniline introduces steric hindrance, which can be strategically used to influence the conformation and biological activity of the final drug candidate. [1]

Application
Selection Property
Validation Focus
Sequential SNAr and nitro functionalization
Ortho-nitro activation for bromine displacement
Reaction rate and conversion compared to para-isomer
Iterative cross-coupling building block
Chemoselective nitro reduction with bromine retention
Bromoaniline intermediate integrity after reduction
Synthesis of ortho-substituted aniline derivatives
Validated intermediate for spirocyclic scaffolds
Downstream derivatization and cross-coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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